molecular formula C12H17ClN2O2S B2503708 N-(2-Tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide CAS No. 1385449-64-8

N-(2-Tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide

Cat. No.: B2503708
CAS No.: 1385449-64-8
M. Wt: 288.79
InChI Key: QIXMILAEBVWRPL-UHFFFAOYSA-N
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Description

N-(2-Tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide is a chemical compound that features a pyridine ring substituted with a chloropyridine and a carboxamide group The presence of the tert-butylsulfinyl group adds steric bulk and influences the compound’s reactivity and stability

Scientific Research Applications

N-(2-Tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide typically involves the following steps:

    Formation of the tert-butylsulfinyl group: This can be achieved by reacting tert-butylsulfinamide with an appropriate electrophile under controlled conditions.

    Introduction of the chloropyridine moiety: This step involves the chlorination of a pyridine derivative, which can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling of the sulfinyl and pyridine groups: This is typically done through a nucleophilic substitution reaction, where the sulfinyl group is introduced to the chloropyridine ring.

    Formation of the carboxamide group: This can be achieved by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N-(2-Tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide involves its interaction with specific molecular targets. The sulfinyl group can act as a chiral auxiliary, influencing the stereochemistry of reactions. The chloropyridine moiety can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The carboxamide group can form hydrogen bonds, stabilizing interactions with proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Tert-butylsulfinylethyl)-pyridine-3-carboxamide: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    N-(2-Tert-butylsulfinylethyl)-6-methylpyridine-3-carboxamide: Contains a methyl group instead of chlorine, leading to different steric and electronic properties.

    N-(2-Tert-butylsulfinylethyl)-6-bromopyridine-3-carboxamide:

Uniqueness

N-(2-Tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide is unique due to the combination of the tert-butylsulfinyl group and the chloropyridine moiety. This combination imparts specific steric and electronic properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-12(2,3)18(17)7-6-14-11(16)9-4-5-10(13)15-8-9/h4-5,8H,6-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXMILAEBVWRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)CCNC(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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